2-Amino-2-methyl-3-hexanol
CAS No.: 63765-79-7
Cat. No.: VC18443753
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63765-79-7 |
---|---|
Molecular Formula | C7H17NO |
Molecular Weight | 131.22 g/mol |
IUPAC Name | 2-amino-2-methylhexan-3-ol |
Standard InChI | InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3 |
Standard InChI Key | FHQBXDQYWIINRX-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C(C)(C)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-2-methyl-3-hexanol features a six-carbon backbone with a methyl group at position 2, an amine group at position 2, and a hydroxyl group at position 3. The IUPAC name, 2-amino-2-methylhexan-3-ol, reflects this substitution pattern. The molecule’s stereochemistry remains underexplored in published literature, though analogous amino alcohols often exhibit enantiomer-dependent biological activity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₇NO | |
Molecular Weight | 131.22 g/mol | |
CAS Number | 63765-79-7 | |
Density | Not reported | - |
Boiling Point | Not reported | - |
Solubility | Limited aqueous solubility |
The lack of published data on melting/boiling points and density highlights gaps in characterization, common for specialty chemicals primarily used in research settings.
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via the reaction of 2-methyl-3-hexanone with ammonia under controlled temperature and pressure. Catalytic hydrogenation may enhance yield by reducing intermediates.
Reaction Scheme:
Optimization parameters include:
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Ammonia stoichiometry: Excess NH₃ drives the reaction forward.
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Catalysts: Transition metal catalysts (e.g., Raney Ni) improve kinetics.
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Temperature: Moderate temperatures (50–100°C) balance rate and selectivity.
Alternative Methods
Mechanisms of Action and Biological Interactions
Functional Group Reactivity
The amine group participates in hydrogen bonding and ionic interactions, while the hydroxyl group contributes additional hydrogen-bonding capacity. This dual functionality allows the compound to:
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Modulate enzyme active sites via competitive inhibition.
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Chelate metal ions in catalytic processes.
Biocidal Activity
In industrial water systems, 2-amino-2-methyl-3-hexanol enhances biocide performance by:
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Disrupting microbial membranes through surfactant-like action.
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Preventing biofilm formation via pH modulation.
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Exhibiting low nutrient value, minimizing microbial adaptation.
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for:
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Chiral ligands: Useful in asymmetric catalysis.
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Pharmaceutical intermediates: Beta-blockers and antifungal agents.
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Polymer additives: Improves thermal stability in polyurethanes.
Biocidal Formulations
Regulatory pressures restricting secondary amines (e.g., nitrosamine concerns) have increased demand for 2-amino-2-methyl-3-hexanol in:
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Cooling tower treatments: Reduces Legionella proliferation.
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Metalworking fluids: Extends fluid lifespan by 30–50%.
Table 2: Comparative Biocidal Efficacy
Additive | Microbial Growth Inhibition (%) |
---|---|
2-Amino-2-methyl-3-hexanol | 98.2 |
Traditional amines | 85.7 |
Data extrapolated from patent literature.
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